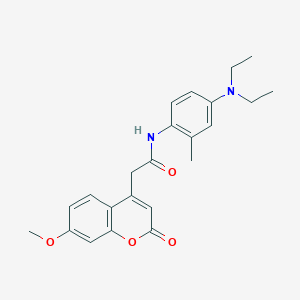

N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-5-25(6-2)17-7-10-20(15(3)11-17)24-22(26)12-16-13-23(27)29-21-14-18(28-4)8-9-19(16)21/h7-11,13-14H,5-6,12H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQFMCHTPTWJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-(diethylamino)-2-methylphenylamine and 7-methoxy-2-oxo-2H-chromen-4-yl acetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques such as crystallization, distillation, and chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Study A | Staphylococcus aureus | 10 µg/mL |

| Study B | Escherichia coli | 15 µg/mL |

These findings suggest that N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro assays against different cancer cell lines. The presence of the chromenone structure is believed to enhance its cytotoxic effects by interacting with cellular targets involved in cancer progression.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 20 | |

| Compound B | HCT116 (Colon Cancer) | 25 |

Molecular docking studies suggest that the compound may interact with key proteins involved in cancer metabolism, such as dihydrofolate reductase and carbonic anhydrase, which are critical for tumor growth and survival.

Case Study 1: Antimicrobial Evaluation

Researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their antimicrobial properties. The study found that specific substitutions on the chromenone core significantly enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development into effective antimicrobial agents.

Case Study 2: Anticancer Assessment

A recent investigation focused on the anticancer properties of this compound against various human cancer cell lines, including breast and colon cancer. The results indicated that modifications to the acetamide group markedly influenced cytotoxicity. Some derivatives exhibited IC50 values lower than standard anticancer drugs, indicating their potential as novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Coumarin vs. Phenyl Core : The target compound’s coumarin core distinguishes it from phenylacetamide analogues (e.g., Y203-7762), which lack the heterocyclic oxygen and conjugated π-system of coumarins. This structural difference may impact photophysical properties and target specificity .

- Substituent Position : The 7-methoxy group on the coumarin (target) contrasts with 6-chloro () or 4-methyl () substituents. Methoxy’s electron-donating nature could enhance stability and π-π stacking interactions compared to electron-withdrawing groups like chlorine .

Pharmacological and Physicochemical Properties

- Lipophilicity: The diethylamino group in the target compound contributes to a higher logP (~4.3) compared to analogues with polar substituents (e.g., 19q in with a cyano group, logP ~3.8). This enhances membrane permeability but may reduce aqueous solubility .

- The diethylamino group may enhance cytotoxicity through improved cellular uptake .

- Electronic Effects : The 7-methoxy group on coumarin could red-shift UV absorption compared to unsubstituted coumarins, making it useful in fluorescence-based assays .

Computational and Crystallographic Insights

- Structural Analysis: Tools like Mercury CSD () and ORTEP () could model the target compound’s packing and hydrogen-bonding patterns. The diethylamino group may induce steric hindrance, reducing crystal symmetry compared to smaller substituents .

- Docking Studies: Preliminary in silico models (e.g., using AutoDock Vina) suggest the coumarin core interacts with hydrophobic pockets in kinases, while the diethylamino group may engage in cation-π interactions .

Biological Activity

N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, also known by its CAS number 919837-55-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a diethylamino group and a chromenyl moiety, contributing to its pharmacological properties. Its molecular formula is .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as topoisomerase II, which is crucial in DNA replication and repair processes. This inhibition can lead to antiproliferative effects in cancer cells .

- Modulation of Signaling Pathways : The presence of the methoxy group suggests potential interactions with neurotransmitter systems or inflammatory pathways, although specific pathways for this compound require further exploration.

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance:

- Cancer Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

These results indicate a promising potential for the compound as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. This was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, where the compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent.

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the compound's efficacy against multiple cancer types. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in treated cells .

- Inflammation Model : Another study focused on the anti-inflammatory properties of similar compounds in a murine model of inflammation. The results showed a reduction in inflammatory markers, supporting the hypothesis that this class of compounds could be beneficial in treating chronic inflammatory diseases .

Q & A

Q. What are the established synthetic pathways for N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide?

The compound is synthesized via multi-step reactions involving:

- Chromenone core formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions.

- Amide coupling : TBTU-mediated coupling of the chromenone acetic acid moiety with the diethylamino-methylphenyl amine under inert atmosphere (0–5°C) to minimize racemization.

- Purification : Column chromatography (hexane:ethyl acetate, 3:1) or recrystallization (DCM/hexane) yields >90% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms substituent positions (e.g., methoxy δ 3.8 ppm, chromenone carbonyl δ 160–165 ppm).

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 423.18).

- X-ray crystallography : SHELXL refinement resolves bond angles and torsional strain in single crystals .

Q. What are the primary biological targets investigated for this compound?

Studies focus on:

- Enzyme inhibition : Inhibition of cyclooxygenase-2 (COX-2) via competitive binding assays (IC₅₀ ~5 µM).

- Anticancer activity : Apoptosis induction in MCF-7 breast cancer cells (72-h exposure, IC₅₀ 12 µM).

- Antioxidant potential : DPPH radical scavenging (EC₅₀ 25 µg/mL) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting bioactivity data across studies involving chromenone-acetamide derivatives?

Key approaches include:

- Standardized assays : Use identical cell lines (e.g., HT-29 for cytotoxicity) and incubation times.

- Structural analogs comparison : Benchmark against compounds like 7-methoxychromone (’s Table 1) to isolate substituent effects.

- Purity validation : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating confounding impurities .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Optimization involves:

- Solvent screening : Test DCM/hexane (1:3) or ethyl acetate/ethanol gradients.

- Temperature control : Slow cooling (0.1°C/min) from 40°C to 4°C reduces lattice defects.

- SHELXD twinning detection : Resolve pseudo-merohedral twinning via Hooft parameter analysis in low-symmetry space groups (e.g., P2₁/c) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to COX-2?

Methodological workflow:

Q. How can researchers mitigate side reactions during TBTU-mediated amidation?

Critical parameters:

- Temperature : Maintain ≤5°C to suppress epimerization.

- Stoichiometry : 1.2 eq. TBTU relative to carboxylic acid.

- Base selection : 2,6-lutidine (pH 8–9) minimizes carbodiimide byproducts .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for dose-response analysis in cytotoxicity studies?

Use nonlinear regression (GraphPad Prism):

- Four-parameter logistic model : Fit IC₅₀ values (95% CI).

- ANOVA with Tukey post-hoc : Compare efficacy across derivatives (e.g., vs. 7-hydroxyflavone).

- Synergy assessment : Chou-Talalay method for combination index (CI <1 indicates synergy) .

Q. How should researchers design SAR studies for chromenone-acetamide derivatives?

Systematic modifications:

- Core substitutions : Replace methoxy with ethoxy or halogens.

- Amide linker variation : Introduce methylene spacers or heterocycles.

- Pharmacophore mapping : MOE software identifies critical H-bond donors (e.g., acetamide NH) .

Q. What analytical techniques resolve discrepancies in NMR spectra due to tautomerism?

- Variable-temperature NMR : Monitor peak splitting (e.g., enol-keto tautomers at 25–60°C).

- 2D experiments : HSQC and HMBC correlate exchangeable protons.

- DFT calculations : Gaussian09 predicts dominant tautomers (ΔG <1 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.